5-(4-chloro-3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a chloro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives.
4-chloro-3-(trifluoromethyl)phenyl isothiocyanate: Utilized in the synthesis of aminotetrazole derivatives.
Uniqueness
5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7ClF3N3 |
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Molecular Weight |
261.63 g/mol |
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H7ClF3N3/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,(H3,15,16,17) |
InChI Key |
KFQBXXXPGQTQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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